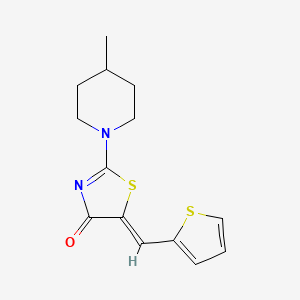![molecular formula C14H18Br3N3O B11535589 N'-[(3Z)-Hexan-3-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11535589.png)
N'-[(3Z)-Hexan-3-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(3Z)-Hexan-3-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a hexan-3-ylidene group and a tribromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-Hexan-3-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 2,4,6-tribromoaniline with ethyl chloroacetate to form an intermediate ester. This ester is then converted to the corresponding hydrazide by reaction with hydrazine hydrate.
Condensation Reaction: The hydrazide intermediate undergoes a condensation reaction with hexan-3-one under acidic or basic conditions to yield the final product, N’-[(3Z)-Hexan-3-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-Hexan-3-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The tribromophenyl group can participate in nucleophilic substitution reactions, where bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer double bonds or bromine atoms.
Substitution: Substituted derivatives with new functional groups replacing bromine atoms.
Scientific Research Applications
N’-[(3Z)-Hexan-3-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N’-[(3Z)-Hexan-3-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
- N’-[(3Z)-Hexan-3-ylidene]-2-[(2,4-dichlorophenyl)amino]acetohydrazide
- N’-[(3Z)-Hexan-3-ylidene]-2-[(2,4-difluorophenyl)amino]acetohydrazide
Uniqueness
N’-[(3Z)-Hexan-3-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is unique due to the presence of the tribromophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H18Br3N3O |
|---|---|
Molecular Weight |
484.02 g/mol |
IUPAC Name |
N-[(Z)-hexan-3-ylideneamino]-2-(2,4,6-tribromoanilino)acetamide |
InChI |
InChI=1S/C14H18Br3N3O/c1-3-5-10(4-2)19-20-13(21)8-18-14-11(16)6-9(15)7-12(14)17/h6-7,18H,3-5,8H2,1-2H3,(H,20,21)/b19-10- |
InChI Key |
MWOZTSUIHLFDCW-GRSHGNNSSA-N |
Isomeric SMILES |
CCC/C(=N\NC(=O)CNC1=C(C=C(C=C1Br)Br)Br)/CC |
Canonical SMILES |
CCCC(=NNC(=O)CNC1=C(C=C(C=C1Br)Br)Br)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11535509.png)
![N'-[(1Z)-1-(3,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,4-difluorobenzohydrazide](/img/structure/B11535516.png)
![2-({6-[(E)-[(4-Bromophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B11535525.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B11535528.png)
![4-bromo-N-(1,1-dioxido-1,2-benzothiazol-3-yl)-N'-methyl-N'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B11535536.png)
![2,4-dimethyl-6-{(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}-5-(prop-2-en-1-yl)pyrimidine](/img/structure/B11535539.png)
![Methyl 4-[2-({6-[({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL}sulfanyl)acetamido]benzoate](/img/structure/B11535548.png)

![(5E)-5-[(3,5-diiodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11535559.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11535576.png)
![2,4,5-trichloro-6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11535582.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11535608.png)

